molecular formula C23H20ClN3O2S B11317315 N-{3-[(4-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

N-{3-[(4-chlorophenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B11317315
M. Wt: 437.9 g/mol
InChI Key: XXDRSVFODXQWQP-UHFFFAOYSA-N
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Description

N-{3-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiophene ring, and a furan ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions: Introducing the amino group into the pyridine ring.

    Aromatic Substitution: Substituting the chlorine atom on the phenyl ring.

    Cyclization: Forming the thiophene and furan rings through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-{3-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE stands out due to its unique combination of aromatic, thiophene, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClN3O2S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H20ClN3O2S/c1-14-15(2)30-23(27-22(28)18-6-5-13-29-18)20(14)21(16-8-10-17(24)11-9-16)26-19-7-3-4-12-25-19/h3-13,21H,1-2H3,(H,25,26)(H,27,28)

InChI Key

XXDRSVFODXQWQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)Cl)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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